Testosterone undecanoate

Descripción general

Descripción

El undecanoato de testosterona es un éster sintético de la testosterona, una hormona androgénica natural. Se utiliza principalmente en la terapia de reemplazo hormonal de testosterona para hombres con bajos niveles de testosterona. Este compuesto es único debido a su naturaleza de acción prolongada, lo que permite una dosificación menos frecuente en comparación con otras formulaciones de testosterona .

Mecanismo De Acción

El undecanoato de testosterona actúa como un profármaco de la testosterona. Una vez administrado, se hidroliza para liberar testosterona, que luego se une a los receptores de andrógenos en los tejidos diana. Esta unión activa el receptor de andrógenos, lo que lleva a la transcripción de genes específicos que regulan las características sexuales secundarias masculinas y otras funciones fisiológicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El undecanoato de testosterona se sintetiza mediante la esterificación de la testosterona con ácido undecanoico. El proceso generalmente implica el uso de solventes como N,N-dimetilformamida (DMF) y bases como la piridina. La reacción se lleva a cabo a bajas temperaturas (0-10 °C) para asegurar la estabilidad de los reactivos y productos .

Métodos de producción industrial

En entornos industriales, la producción de undecanoato de testosterona de alta pureza implica la esterificación seguida de pasos de purificación para lograr una pureza del 99,5% o superior. Este método aborda los problemas relacionados con la contaminación de las materias primas y el tratamiento de las aguas residuales de producción, lo que lo hace adecuado para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones

El undecanoato de testosterona sufre diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede llevar a la formación de cetonas o ácidos carboxílicos.

Reducción: Las reacciones de reducción pueden convertir las cetonas en alcoholes.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) y el borohidruro de sodio (NaBH₄) se utilizan a menudo.

Sustitución: Las condiciones varían dependiendo del sustituyente, pero los reactivos comunes incluyen halógenos y nucleófilos.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácido undecanoico, mientras que la reducción puede producir derivados alcohólicos de la testosterona .

Aplicaciones Científicas De Investigación

El undecanoato de testosterona tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza para estudiar la síntesis y las reacciones de los ésteres esteroideos.

Biología: La investigación se centra en su papel en la activación del receptor de andrógenos y la expresión genética.

Medicina: Se utiliza ampliamente en la terapia de reemplazo hormonal de testosterona para el hipogonadismo y otras afecciones.

Industria: El compuesto se utiliza en el desarrollo de formulaciones de testosterona de acción prolongada para uso terapéutico .

Comparación Con Compuestos Similares

Compuestos similares

- Enantato de testosterona

- Cipionato de testosterona

- Propionato de testosterona

Comparación

El undecanoato de testosterona es único debido a su larga vida media, lo que permite una dosificación menos frecuente en comparación con otros ésteres de testosterona. Por ejemplo, el enantato de testosterona y el cipionato de testosterona requieren inyecciones más frecuentes (cada 1-2 semanas), mientras que el undecanoato de testosterona puede administrarse cada 10-14 semanas .

Propiedades

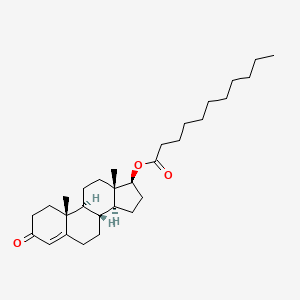

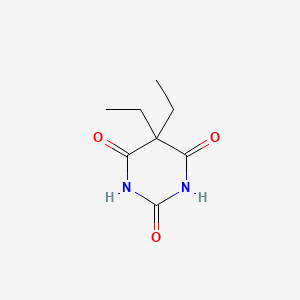

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] undecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h21,24-27H,4-20H2,1-3H3/t24-,25-,26-,27-,29-,30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSFVOAUHKGBEK-CNQKSJKFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863661 | |

| Record name | Testosterone undecylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Details | http://www.abmole.com/literature/testosterone-undecanoate-msds.html | |

| Record name | Testosterone undecanoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Testosterone is a critical male sex hormone that is responsible for the normal growth and development of the male sex organs and the maintenance of secondary sex characteristics, such as the growth and maturation of male sex organs, the development of male hair distribution, vocal cord thickening, and alterations in body musculature and fat distribution. Male hypogonadism, resulting from insufficient testosterone secretion, has two main etiologies: primary hypogonadism is caused by defects in the gonads, whereas secondary hypogonadism is the failure of the hypothalamus (or pituitary) to produce sufficient gonadotropins (FSH and LH). In the circulation, testosterone undecanoate is cleaved by endogenous non-specific esterases to release testosterone, the active component of the compound. The undecanoate side chain is pharmacologically inactive. Testosterone can be further converted by 5α reductase to its more biologically active form, dihydrotestosterone (DHT). The actions of testosterone and DHT are mediated via androgen receptor, which is widely expressed in many tissues, including the bone, muscle, prostate, and adipose tissue. Testosterone binds to androgen receptors with high affinity and regulates target gene transcription involved in the normal growth and development of the male sex organs and the maintenance of secondary sex characteristics. Testosterone can cause improved sexual function, increased lean body mass, bone density, erythropoiesis, prostate size, and changes in lipid profiles. | |

| Record name | Testosterone undecanoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

5949-44-0 | |

| Record name | Testosterone, undecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5949-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone undecanoate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone undecanoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Testosterone undecylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyandrost-4-en-3-one undecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TESTOSTERONE UNDECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H16A5VCT9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does testosterone undecanoate exert its effects in the body?

A: this compound itself is a prodrug, meaning it is inactive until metabolized in the body. [] After oral or intramuscular administration, it is cleaved into testosterone, the active androgenic hormone. [] Testosterone then binds to androgen receptors in target tissues, influencing gene expression and exerting a wide range of physiological effects. []

Q2: What are the downstream effects of testosterone activation in target tissues?

A2: Testosterone activation impacts various systems:

- Reproductive System: Stimulates spermatogenesis, develops and maintains male secondary sexual characteristics. [, ]

- Musculoskeletal System: Increases muscle mass and strength, influences bone density. [, ]

- Central Nervous System: Impacts libido, mood, and cognitive function. [, , , ]

- Metabolic System: Influences lipid metabolism, insulin sensitivity, and body composition. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula is C29H48O3, and its molecular weight is 440.7 g/mol.

Q4: Is there spectroscopic data available for this compound?

A4: While the provided research papers do not delve into detailed spectroscopic data, you can find this information in resources like the PubChem database or chemical supplier catalogs.

Q5: What is the stability of this compound in different formulations?

A: Research indicates that this compound dissolved in oleic acid exhibits good stability in both soft and hard gelatin capsules. [] A specific formulation incorporating castor oil as the carrier has also shown enhanced solubility and improved storage stability. []

Q6: Are there any specific material compatibility considerations for this compound formulations?

A: The choice of excipients and packaging materials is crucial for maintaining the stability and efficacy of this compound formulations. [, ] For example, formulations using oleic acid and beeswax require careful selection of dissolution media for accurate testing. [] Consulting pharmaceutical formulation guidelines and conducting appropriate compatibility studies is essential.

Q7: How is this compound absorbed and distributed in the body?

A: Oral this compound is absorbed through the lymphatic system, bypassing first-pass liver metabolism to a certain extent. [, ] It is then distributed throughout the body, ultimately reaching target tissues containing androgen receptors. [, ]

Q8: What are the differences in pharmacokinetic profiles between oral and injectable this compound?

A: Oral this compound is subject to more significant first-pass metabolism and exhibits greater fluctuations in plasma levels compared to the injectable form. [, ] Injectable this compound, particularly the long-acting formulation Nebido, offers sustained release and stable testosterone levels. [, , ]

Q9: How does the pharmacokinetic profile of this compound compare to other testosterone esters like testosterone enanthate?

A: this compound, particularly the injectable formulation, offers a longer duration of action and requires less frequent administration compared to short-acting esters like testosterone enanthate. [, , ]

Q10: What are the common in vitro and in vivo models used to study this compound?

A10: Researchers utilize various models, including:

- In vitro: Cell lines like MCF-7 breast cancer cells are used to investigate the antiproliferative effects of this compound in combination with other drugs. []

- In vivo: Rodent models, such as Wistar rats, are used to induce benign prostatic hyperplasia for studying the effects of this compound on prostate size and function. []

Q11: What is the clinical efficacy of this compound in treating hypogonadism?

A: Studies have shown that both oral and injectable this compound effectively improve symptoms of hypogonadism, including sexual function, mood, and metabolic parameters. [, , , , , ]

Q12: Are there any strategies being explored to improve the targeted delivery of this compound?

A12: While the provided research focuses on conventional oral and intramuscular formulations, targeted drug delivery approaches could potentially enhance efficacy and minimize off-target effects. Further research in this area might explore nanocarriers or other novel drug delivery systems for this compound.

Q13: What analytical methods are commonly used to measure this compound and its metabolites?

A13: Researchers use various techniques, including:

- Radioimmunoassay (RIA): To quantify testosterone and other androgens in serum samples. [, , ]

- Enzyme-Linked Immunosorbent Assay (ELISA): To measure this compound concentrations in biological samples. []

Q14: Is there any information available on the environmental fate and effects of this compound?

A: One study assessed the toxicity of this compound on Artemia nauplii (brine shrimp) and Betta splendens fish fry, indicating potential chronic toxic effects. [] More research is needed to fully understand its environmental impact and potential for bioaccumulation.

Q15: What factors influence the dissolution and solubility of this compound in different formulations?

A: The type of oil used as a carrier significantly affects dissolution. [, ] For instance, formulations with oleic acid show faster dissolution compared to those incorporating beeswax. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B3395937.png)